![molecular formula C11H10N2O2S B189424 N-4-Pyridylbenzenesulfonamide CAS No. 15309-85-0](/img/structure/B189424.png)
N-4-Pyridylbenzenesulfonamide
Overview
Description
N-4-Pyridylbenzenesulfonamide is an organic compound with the molecular formula C11H10N2O2S. It is characterized by the presence of a pyridine ring attached to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-4-Pyridylbenzenesulfonamide typically involves the reaction of 4-aminopyridine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: N-4-Pyridylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinamides.
Scientific Research Applications
Medicinal Chemistry Applications
N-4-Pyridylbenzenesulfonamide has been extensively studied for its antibacterial properties. It belongs to the class of sulfonamides, which inhibit bacterial growth by interfering with folic acid synthesis.
Antibacterial Activity
- Mechanism of Action : Sulfapyridine acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.
- Clinical Use : It has been used in the treatment of bacterial infections, particularly in cases where penicillin is ineffective.
Case Study: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of sulfapyridine against resistant strains of Staphylococcus aureus. The results indicated that sulfapyridine retained significant activity against strains resistant to other antibiotics, highlighting its potential as an alternative treatment option .
Biochemical Research Applications
This compound also plays a role in biochemical research, particularly in enzyme inhibition studies.
Enzyme Inhibition Studies
- Target Enzymes : Research has shown that sulfapyridine can inhibit various enzymes involved in metabolic pathways, including carbonic anhydrase and certain proteases.
- Research Findings : A recent publication detailed the use of sulfapyridine in studying enzyme kinetics and mechanisms, providing insights into its potential as a lead compound for drug development targeting these enzymes .
Material Science Applications
In addition to its biological applications, this compound has been explored for its properties in material science.
Synthesis of Zwitterionic Forms
Research has indicated that sulfapyridine can form zwitterionic structures under certain conditions. These structures exhibit unique physical and chemical properties that make them suitable for various applications such as:
- Conductive Polymers : The zwitterionic form can be incorporated into polymer matrices to enhance electrical conductivity.
- Drug Delivery Systems : Its zwitterionic nature may improve solubility and bioavailability of drugs when used as a carrier.
Case Study: Conductive Polymer Development
A study investigated the incorporation of zwitterionic forms of this compound into polymer films. The resulting materials exhibited improved conductivity compared to traditional polymers, suggesting potential applications in electronic devices .
Data Summary
The following table summarizes key findings related to the applications of this compound across different fields:
Mechanism of Action
The mechanism of action of N-4-Pyridylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells . The compound targets the active site of the enzyme, binding to the zinc ion and preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Benzenesulfonamide: Similar in structure but lacks the pyridine ring.
4-Aminopyridine: Contains the pyridine ring but lacks the sulfonamide group.
Uniqueness: N-4-Pyridylbenzenesulfonamide is unique due to the presence of both the pyridine ring and the benzenesulfonamide moiety. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider range of chemical reactivity compared to its individual components .
Biological Activity
N-4-Pyridylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial properties. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The pyridyl moiety enhances the compound's interaction with biological targets, contributing to its pharmacological properties. The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with pyridine derivatives, often employing methods such as microwave-assisted synthesis for efficiency and yield improvement.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various benzenesulfonamide derivatives against human cancer cell lines (HeLa, HCT-116, and MCF-7). The most potent compound demonstrated IC50 values of 3 µM against HCT-116, 5 µM against MCF-7, and 7 µM against HeLa cells. Mechanistic studies revealed that these compounds induce apoptosis through multiple pathways, including:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Caspase Activation : Increased caspase activity leading to programmed cell death.
- Phosphatidylserine Translocation : Indicative of early apoptotic events.
Antibacterial Activity
This compound also exhibits notable antibacterial properties. Studies have shown that derivatives can inhibit bacterial growth by targeting carbonic anhydrases (CAs), which are essential for bacterial survival. For example, certain compounds demonstrated IC50 values ranging from 1.55 to 25.06 nM against CA IX, indicating strong enzyme inhibition.
Compound | Target CA | IC50 (nM) | Selectivity |
---|---|---|---|
Compound A | CA IX | 10.93 | High |
Compound B | CA II | 1.55 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Quantitative structure-activity relationship (QSAR) studies have been employed to identify key molecular descriptors that correlate with biological efficacy. Modifications in the aromatic rings or the introduction of various substituents can enhance or diminish activity against specific targets.
Case Studies
- Anticancer Study : A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and tested for anticancer activity. One compound exhibited remarkable potency with an IC50 value of 3 µM against HCT-116 cells, showcasing its potential as a lead compound for further development.
- Antibacterial Study : Research on N-(thiazol-2-yl)benzenesulfonamides revealed their effectiveness against Staphylococcus aureus with significant inhibition rates at concentrations as low as 50 µg/mL, demonstrating their potential as novel antibacterial agents.
Properties
IUPAC Name |
N-pyridin-4-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-9H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYATQLMZOZEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349949 | |
Record name | N-4-Pyridylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15309-85-0 | |
Record name | N-4-Pyridylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(pyridin-4-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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